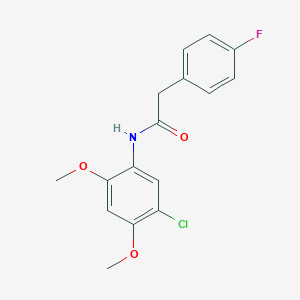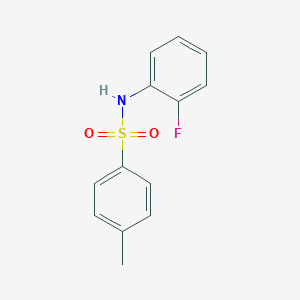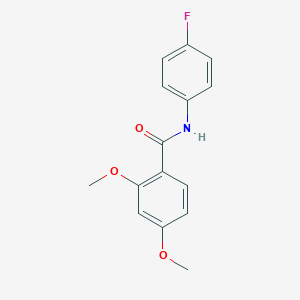
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring and a pentanamide group. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide is its potential as a treatment for pain and inflammation-related disorders. It has also been found to have low toxicity, making it a safe candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a treatment for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
合成法
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide can be synthesized through various methods. One of the most common methods is the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide as a white solid.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.3 g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H15N3OS/c1-3-5-6-7(13)10-9-12-11-8(4-2)14-9/h3-6H2,1-2H3,(H,10,12,13) |
InChIキー |
BAYWWYRIOMKGSA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NN=C(S1)CC |
正規SMILES |
CCCCC(=O)NC1=NN=C(S1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



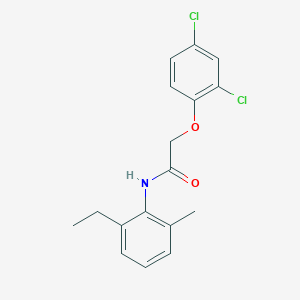
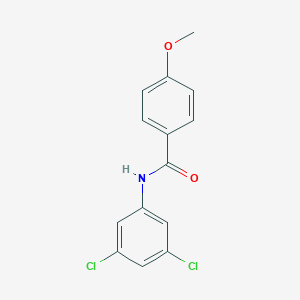

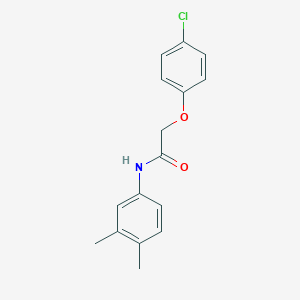
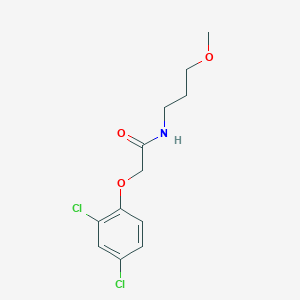
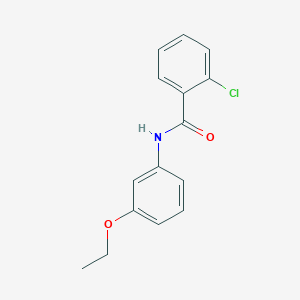
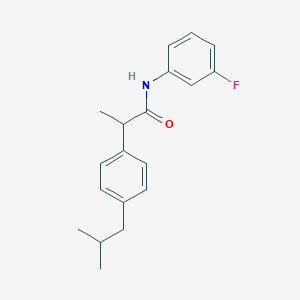
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
